molecular formula C8H8N2O3 B263420 2-(3-Nitrophenyl)acetamide

2-(3-Nitrophenyl)acetamide

Cat. No.: B263420
M. Wt: 180.16 g/mol
InChI Key: ATDMUOUARWAVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrophenyl)acetamide, systematically named N-(3-Nitrophenyl)acetamide, is an aromatic acetamide derivative with the chemical formula C₈H₈N₂O₃ and a molecular weight of 196.16 g/mol (CAS 5924-60-1) . Its structure consists of an acetamide group (-NHCOCH₃) attached to a nitro-substituted phenyl ring at the meta position. This compound is widely utilized as a reference standard in analytical method development, pharmaceutical quality control, and regulatory submissions (e.g., ANDA) due to its well-characterized spectroscopic and chromatographic properties .

The meta-nitro group significantly influences its electronic properties, enhancing polarity and enabling hydrogen-bonding interactions in crystalline states, as observed in structural studies .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-(3-nitrophenyl)acetamide

InChI

InChI=1S/C8H8N2O3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2,(H2,9,11)

InChI Key

ATDMUOUARWAVEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Nitro Positioning : The meta-nitro group in this compound promotes an anti conformation of the N–H bond, facilitating intermolecular N–H⋯O hydrogen bonds in crystals, unlike para-nitro analogs, which exhibit distinct packing patterns .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CCl₃ in trichloroacetamide derivatives) increases molecular rigidity and melting points, whereas methyl groups (e.g., 2-methyl-3-nitrophenyl) introduce steric effects, reducing solubility .

Key Observations :

  • CNS Permeability : Compound 9e demonstrates improved blood-brain barrier penetration compared to this compound, attributed to its hydroxy-methoxyethyl substituent .

Key Observations :

  • Regulatory Use : The unmodified 3-nitrophenylacetamide is preferred for regulatory compliance due to its simplicity and established characterization data .
  • Synthetic Versatility : Acetylated derivatives (e.g., N-(3-acetyl-4-nitrophenyl)acetamide) serve as intermediates for synthesizing thiophene-based heterocycles .

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